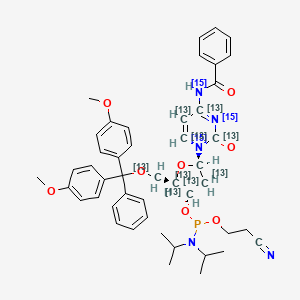

DMT-dC(bz) Phosphoramidite-13C9,15N3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DMT-dC(bz) ホスホラミダイト-13C9,15N3は、炭素13と窒素15の同位体で標識された化合物です。これは、DNA合成に一般的に使用されるDMT-dC(bz) ホスホラミダイトの誘導体です。同位体標識は、安定同位体を含む研究など、さまざまな科学研究用途で特に有用です。

準備方法

合成経路と反応条件

DMT-dC(bz) ホスホラミダイト-13C9,15N3の合成には、DMT-dC(bz) ホスホラミダイト構造に炭素13と窒素15の同位体を組み込む必要があります。主な手順には次のものがあります。

外環式アミン官能基の保護: 外環式アミン官能基は、ベンゾイル基で保護されています。

ホスホラミダイト形成: 保護されたヌクレオシドは、適切な試薬と条件を使用してホスホラミダイト形に変換されます。

工業生産方法

DMT-dC(bz) ホスホラミダイト-13C9,15N3の工業生産は、通常、自動合成機を使用して大規模合成を行います。このプロセスには次のものがあります。

高い結合効率: 高収率で高品質のオリゴヌクレオチドを生成するために、高い結合効率を確保します。

化学反応の分析

反応の種類

DMT-dC(bz) ホスホラミダイト-13C9,15N3は、次のようなさまざまな化学反応を起こします。

酸化: 亜リン酸トリエステルからリン酸トリエステルへの変換。

還元: 還元条件下での保護基の除去。

置換: DNA合成中の求核置換反応。

一般的な試薬と条件

酸化剤: 水またはピリジン中のヨウ素。

還元剤: 脱保護のためのチオール含有化合物。

溶媒: アセトニトリル、ジクロロメタン。

主な生成物

これらの反応から生成される主な生成物は、さまざまな研究用途で使用される特定の配列を持つオリゴヌクレオチドです .

科学研究アプリケーション

DMT-dC(bz) ホスホラミダイト-13C9,15N3は、次のような幅広い科学研究用途があります。

化学: 構造的および機能的研究のための標識されたDNAの合成に使用されます。

生物学: DNA複製、転写、修復を含む研究に使用されます。

医学: 診断ツールや治療薬の開発に使用されます。

科学的研究の応用

DMT-dC(bz) Phosphoramidite-13C9,15N3 has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of labeled DNA for structural and functional studies.

Biology: Employed in studies involving DNA replication, transcription, and repair.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

Industry: Applied in the production of high-quality oligonucleotides for various industrial applications .

作用機序

DMT-dC(bz) ホスホラミダイト-13C9,15N3の作用機序は、合成中のDNAへの組み込みが含まれます。標識された同位体は、さまざまな実験設定におけるDNA分子の追跡と定量を可能にします。 分子標的は、DNAポリメラーゼやDNA合成と修復に関与する他の酵素などです .

類似化合物との比較

類似化合物

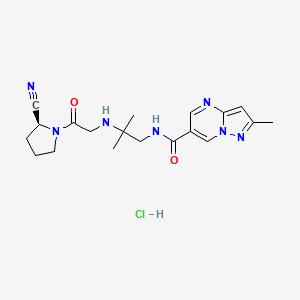

DMT-dC(bz) ホスホラミダイト: 標準的なDNA合成に使用される非標識バージョン。

DMT-dA(bz) ホスホラミダイト: シトシンではなくアデニンを持つ類似化合物。

DMT-dG(ib) ホスホラミダイト: グアニンとイソブチリル保護基を持つ類似化合物。

独自性

DMT-dC(bz) ホスホラミダイト-13C9,15N3は、同位体標識により、研究用途における追跡と定量のための追加機能を提供するため、独自です。 これは、正確な測定と分析を必要とする研究で特に価値があります .

特性

分子式 |

C46H52N5O8P |

|---|---|

分子量 |

845.8 g/mol |

IUPAC名 |

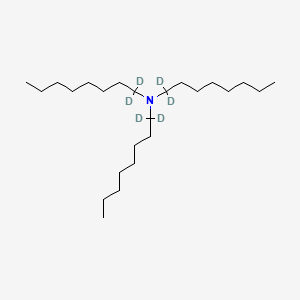

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl](15N)benzamide |

InChI |

InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-40-30-43(50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)58-41(40)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53)/t40-,41+,43+,60?/m0/s1/i26+1,28+1,30+1,31+1,40+1,41+1,42+1,43+1,45+1,48+1,49+1,50+1 |

InChIキー |

PGTNFMKLGRFZDX-QXORKOLASA-N |

異性体SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[13C@H]1[13CH2][13C@@H](O[13C@@H]1[13CH2]OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)[15N]5[13CH]=[13CH][13C](=[15N][13C]5=O)[15NH]C(=O)C6=CC=CC=C6 |

正規SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)